Ethyl 3-chloro-2-oxo-3-phenylpropanoate
Overview
Description
Ethyl 3-chloro-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a colorless liquid with a molecular weight of 226.66 g/mol. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-oxo-3-phenylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Substitution: Formation of substituted derivatives such as ethyl 3-amino-2-oxo-3-phenylpropanoate.
Reduction: Formation of ethyl 3-hydroxy-2-oxo-3-phenylpropanoate.
Oxidation: Formation of ethyl 3-carboxy-2-oxo-3-phenylpropanoate
Scientific Research Applications
Ethyl 3-chloro-2-oxo-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-oxo-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modification of enzyme activity or the alteration of receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 3-chloro-2-oxo-3-phenylpropanoate can be compared with similar compounds such as:
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Similar structure but with a different position of the chlorine atom.
Ethyl 3-oxo-3-phenylpropanoate: Lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 3-amino-2-oxo-3-phenylpropanoate: Contains an amino group instead of a chlorine atom, resulting in different chemical properties and uses
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-chloro-2-oxo-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYXWCOHHXPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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